

An In-depth Technical Guide to Fmoc-PEG3-alcohol: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-PEG3-alcohol*

Cat. No.: *B1612400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-PEG3-alcohol**, a versatile PEG-based linker. It includes detailed information on its characteristics, experimental protocols for its use, and its applications in research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Fmoc-PEG3-alcohol

Fmoc-PEG3-alcohol is a valuable chemical tool utilized in bioconjugation and drug discovery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable amine protection that can be readily removed under basic conditions, while the tri-ethylene glycol (PEG3) spacer enhances solubility and provides appropriate distancing in bifunctional molecules. The terminal alcohol group allows for further chemical modifications.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Fmoc-PEG3-alcohol**.

Identifier	Value	Source
CAS Number	560088-66-6	[1] [2]
Chemical Formula	C21H25NO5	[1]
Molecular Weight	371.43 g/mol	[1] [2]
Exact Mass	371.1700	[1]
IUPAC Name	(9H-fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethoxy)ethyl carbamate	[1]
Property	Value	Source
Appearance	White to off-white solid	[2]
Purity	>98% (lot-specific)	[1]
Solubility	Soluble in DMSO, DCM, and DMF	[3]
Storage Conditions	Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark place.	[1] [2]
Shelf Life	>2 years if stored properly	[1]

Applications in Research and Development

Fmoc-PEG3-alcohol is primarily utilized as a linker in the synthesis of complex molecules, most notably in the field of targeted protein degradation.

PROTAC Synthesis: This molecule serves as a PEG-based linker for the synthesis of PROTACs.[\[2\]](#)[\[4\]](#)[\[5\]](#) PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by

the proteasome.^[2] The PEG linker in **Fmoc-PEG3-alcohol** provides the necessary spacing and flexibility for the two ligands of the PROTAC to bind effectively to their respective proteins.

Peptide Synthesis and Modification: The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).^{[6][7]} While this specific molecule has a terminal alcohol instead of a carboxylic acid, the principles of Fmoc chemistry are central to its use. The PEG component can be used to improve the solubility and pharmacokinetic properties of peptides.^[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **Fmoc-PEG3-alcohol**.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to liberate the amine for subsequent reactions. This is typically achieved using a mild base.

Materials:

- **Fmoc-PEG3-alcohol**
- 20% Piperidine in Dimethylformamide (DMF) (v/v)
- Dimethylformamide (DMF)
- Round bottom flask or reaction vessel
- Stirring apparatus

Procedure:

- Dissolve the **Fmoc-PEG3-alcohol** in DMF in a reaction vessel.
- Add the 20% piperidine in DMF solution to the reaction mixture. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide, which can be adapted for solution-phase reactions.^[9]

- Stir the mixture at room temperature. The reaction is typically rapid. A two-step process is often employed in solid-phase synthesis: an initial 2-minute treatment followed by a second 5-minute treatment with fresh reagent.^[9]
- Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the complete removal of the Fmoc group.
- Upon completion, the resulting amine-PEG3-alcohol can be isolated or used directly in the next synthetic step after appropriate workup to remove piperidine and its adducts.

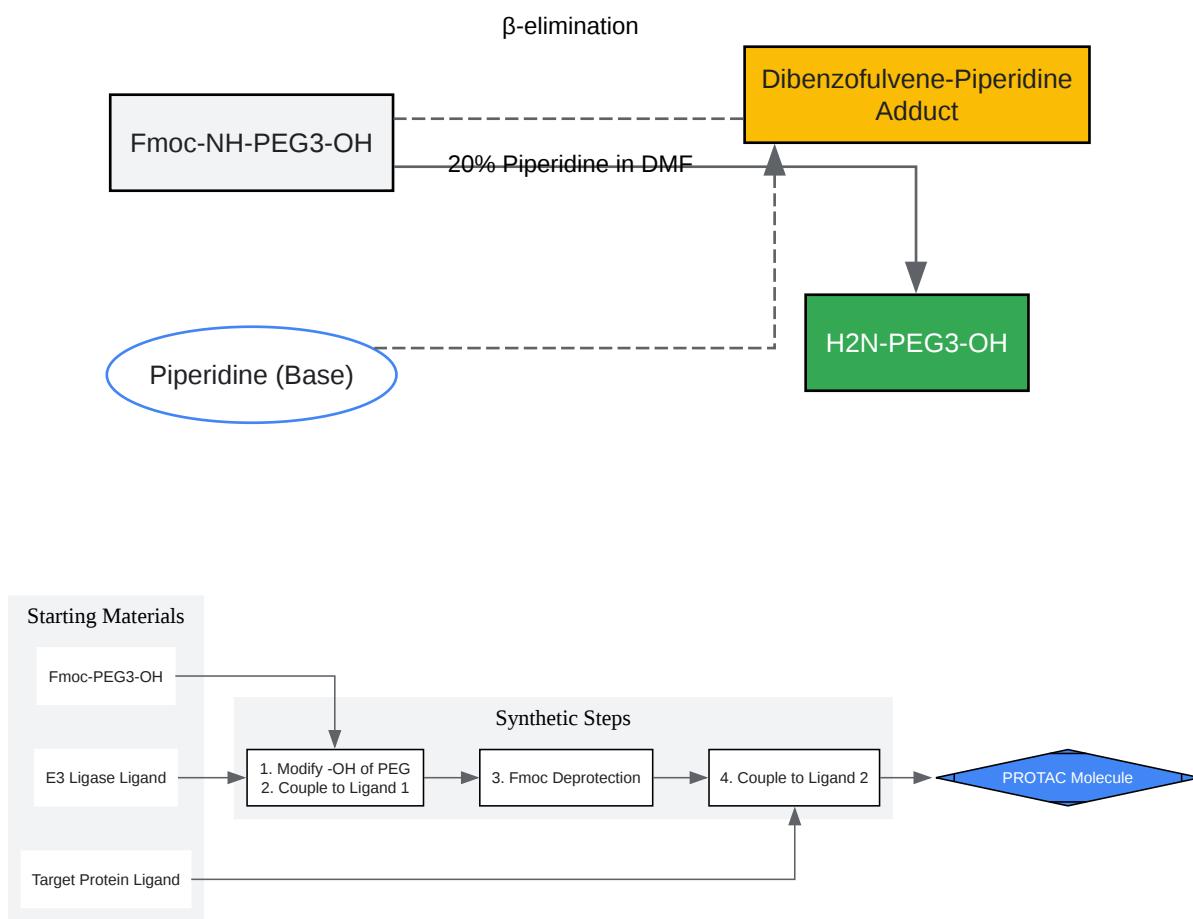
General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)

While **Fmoc-PEG3-alcohol** itself is not an amino acid, it can be incorporated into a peptide sequence on a solid support to introduce a PEG linker. The following is a generalized workflow.

Materials:

- Peptide-resin with a free N-terminal amine
- **Fmoc-PEG3-alcohol** (after conversion of the alcohol to a carboxylic acid or other activated species)
- Coupling reagents (e.g., HATU, HBTU, or BOP)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Dimethylformamide (DMF)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), with scavengers)
- Diethyl ether (cold)

Procedure:


- Activation: The terminal alcohol of **Fmoc-PEG3-alcohol** must first be converted to a reactive functional group, such as a carboxylic acid, to enable coupling to the N-terminus of a peptide

on a solid support.

- Coupling: The activated Fmoc-PEG3-linker is dissolved in DMF and added to the peptide-resin along with a coupling reagent and a base. The reaction is allowed to proceed until completion, which can be monitored by a Ninhydrin test.
- Fmoc Deprotection: The Fmoc group of the newly attached PEG linker is removed using the protocol described above to reveal a new N-terminal amine for further chain elongation if desired.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail containing a high concentration of TFA.[10]
- Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then isolated by centrifugation and washed with ether to remove scavengers and byproducts.[11]
- Purification: The crude peptide is purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key processes involving **Fmoc-PEG3-alcohol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-PEG3-alcohol|CAS 560088-66-6|DC Chemicals [dcchemicals.com]
- 6. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
- 7. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-PEG3-alcohol: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1612400#physical-and-chemical-properties-of-fmoc-peg3-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

